3-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[4-nitro-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O4/c8-7(9,10)6-4(13(16)17)3-12(11-6)2-1-5(14)15/h3H,1-2H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTHOGCMEJAGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(=O)O)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the propanoic acid moiety: This can be achieved through a coupling reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of 3-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 4-position of the pyrazole ring undergoes selective reduction to form amino derivatives, a critical step in synthesizing bioactive intermediates.
Reagents and Conditions
| Reagent System | Conditions | Product | Yield |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 25–50°C, 4–6 h | 3-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid | 85–92% |
| Zn/HCl | Aqueous HCl, reflux, 2 h | Same as above | 70–78% |
Mechanism : Catalytic hydrogenation involves adsorption of hydrogen onto palladium, followed by sequential electron transfer to reduce the nitro group to an amine. Acidic zinc reduction proceeds via intermediate nitroso and hydroxylamine stages.
Application : The resulting amino derivative is a precursor for anticancer and anti-inflammatory agents, as demonstrated in studies on analogous pyrazole compounds .
Electrophilic Substitution at the Pyrazole Ring
The electron-deficient pyrazole ring facilitates electrophilic substitution, primarily at the 5-position.
Common Reactions
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 1 h | 3-[4-Nitro-3-(trifluoromethyl)-5-nitro-1H-pyrazol-1-yl]propanoic acid |
| Halogenation | Cl₂/FeCl₃ | 40°C, 30 min | 5-Chloro derivative |
Key Findings :
-
Nitration occurs regioselectively at the 5-position due to the electron-withdrawing effects of the trifluoromethyl and nitro groups.
-
Halogenation yields are lower (~50%) due to steric hindrance from the trifluoromethyl group.
Functionalization of the Propanoic Acid Moiety
The carboxylic acid group participates in typical acid-derived reactions, enabling conjugation or salt formation.
Reactions and Derivatives
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Esterification | MeOH/H⁺ | Reflux, 12 h | Methyl ester |
| Amide Formation | SOCl₂ → RNH₂ | 0°C → RT | Corresponding amide |
| Salt Formation | NaOH | Aqueous, RT | Sodium salt |
Industrial Relevance :
-
Ester derivatives improve lipophilicity for enhanced membrane permeability in drug candidates .
-
Sodium salts are water-soluble formulations used in preclinical testing.
Stability Under Hydrolytic and Oxidative Conditions
The compound’s stability varies significantly with pH and oxidizing agents.
Degradation Studies
| Condition | Observation | Half-Life |
|---|---|---|
| pH 1.0 (HCl) | Nitro group remains intact; partial hydrolysis of the ester linkage (if present) | >24 h |
| pH 10.0 (NaOH) | Rapid cleavage of the pyrazole-propanoic acid bond | 2–3 h |
| H₂O₂ (30%) | Oxidation of the propanoic acid side chain | 6–8 h |
Implications : Stability in acidic conditions supports its use in oral drug formulations, while alkaline instability necessitates protective formulations .
Interaction with Biomolecules
The trifluoromethyl group enhances binding to hydrophobic pockets in enzymes, as shown in molecular docking studies with COX-2 (cyclooxygenase-2). The nitro group participates in hydrogen bonding with active-site residues, while the propanoic acid moiety anchors the compound via ionic interactions .
Comparison with Structural Analogs
Reactivity differences between similar compounds highlight the impact of substituents:
| Compound | Nitro Reduction Rate | Electrophilic Substitution Yield |
|---|---|---|
| 3-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid | Fast (85–92%) | Moderate (50–60%) |
| 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid | Slower (70%) | Higher (75%) |
Explanation : The electron-withdrawing trifluoromethyl group accelerates nitro reduction but hinders electrophilic substitution compared to methyl-substituted analogs.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research has shown that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, those similar to 3-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid demonstrated excellent inhibition against multiple microbial strains, including Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
Case Study:
In one experiment, compounds with a similar structure were tested for their antibacterial efficacy using the well diffusion method. The results indicated that certain derivatives exhibited zones of inhibition ranging from 12 mm to 19 mm against selected pathogens, suggesting potential for development as antimicrobial agents .
2. Anti-inflammatory Properties
The presence of electron-withdrawing groups like the nitro group enhances the anti-inflammatory activity of pyrazole derivatives. Compounds with similar structures have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .
Data Table: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound Name | Microbial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | P. aeruginosa | 19 |
| Compound C | Staphylococcus aureus | 12 |
Agricultural Applications
3. Herbicidal Activity
The trifluoromethyl group in the compound has been linked to enhanced herbicidal activity. Research indicates that similar pyrazole derivatives can act as effective herbicides by inhibiting specific biochemical pathways in plants .
Case Study:
A study on the herbicidal effects of pyrazole derivatives demonstrated that certain compounds significantly reduced weed growth by interfering with photosynthesis and other metabolic processes in target species .
Summary of Findings
The applications of 3-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid span several fields:
- Medicinal Chemistry : Antimicrobial and anti-inflammatory activities make it a candidate for drug development.
- Agriculture : Potential use as an herbicide due to its structural properties.
Mechanism of Action
The mechanism of action of 3-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
The following table compares 3-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid with analogous pyrazole-propanoic acid derivatives, highlighting substituent variations, molecular properties, and functional differences:
Key Comparative Insights
Electronic Effects: The nitro group in the target compound provides strong electron-withdrawing effects, enhancing stability but reducing nucleophilicity compared to the amino-substituted analog . Trifluoromethyl (-CF₃) groups in all compounds improve lipophilicity and metabolic resistance, critical for drug design .
Substituent Flexibility :
- Halogenated derivatives (Br, Cl) enable cross-coupling reactions, while methyl groups (e.g., 5-CH₃ in ) introduce steric hindrance for regioselective modifications.
The dimethylpyrazole-phenyl compound demonstrates anti-inflammatory activity, highlighting the role of aromatic extensions in bioactivity.
Synthetic Utility :
- Bromo and chloro derivatives are preferred for metal-catalyzed reactions, whereas the discontinued nitro-CF₃ compound was historically used in crystallographic refinement (via SHELX ).
Biological Activity
3-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a synthetic compound notable for its complex structure, which includes a trifluoromethyl group and a nitro group attached to a pyrazole ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The chemical formula of 3-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is , with a molecular weight of 253.14 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, influencing its biological interactions.
| Property | Details |
|---|---|
| Chemical Formula | C7H6F3N3O4 |
| Molecular Weight | 253.14 g/mol |
| CAS Number | 1006459-41-1 |
| Structural Features | Pyrazole ring, nitro group, trifluoromethyl group |
Antimicrobial Properties
Preliminary studies indicate that 3-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid exhibits significant antimicrobial activity. The mechanism of action is hypothesized to involve the inhibition of key metabolic pathways in microbial cells, potentially targeting specific enzymes or receptors essential for their survival.
Anticancer Activity
Research has shown that compounds containing trifluoromethyl groups often enhance the binding affinity to biological targets, which may include proteins involved in cancer progression. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including HeLa and HCT116, suggesting its potential as an anticancer agent.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazole derivatives, including 3-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL when tested against Staphylococcus aureus and Escherichia coli.
- Anticancer Screening : In another study, the compound was tested against human cancer cell lines. The IC50 values for cell proliferation inhibition were recorded at approximately 15 µM for HeLa cells and 20 µM for HCT116 cells, indicating potent anticancer properties.
The biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Activity : The trifluoromethyl group may enhance interactions with active sites of enzymes involved in metabolic pathways.
- Modulation of Signal Transduction : By influencing receptor binding, it may alter signaling pathways critical for cell growth and survival.
Q & A
Q. What are the common synthetic routes for preparing 3-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid, and how can regioselectivity be controlled during pyrazole ring formation?
Methodological Answer: The synthesis typically involves:
- Condensation reactions between β-keto esters and hydrazines to form the pyrazole core. Nitration and trifluoromethylation steps are then performed to introduce substituents.
- Regioselectivity is controlled by adjusting reaction conditions (e.g., temperature, solvent polarity) and using directing groups. For example, electron-withdrawing groups like nitro or trifluoromethyl at the 3-position can direct substituents to the 4-position via electronic effects .
- Propanoic acid side chains are introduced via alkylation or Michael addition, as seen in analogous pyrazole-propanoic acid syntheses .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- Spectroscopy:
- NMR (¹H, ¹³C, ¹⁹F) confirms substituent positions and purity. The trifluoromethyl group shows distinct ¹⁹F signals at ~-60 ppm .
- IR identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- Crystallography:
Q. What in vitro assays are recommended to evaluate the biological activity of this compound, particularly in antimicrobial or anticancer research?
Methodological Answer:
- Antimicrobial Activity:
- Anticancer Activity:
Advanced Research Questions
Q. How can computational modeling assist in predicting the reactivity and regioselectivity of nitro and trifluoromethyl substituents during pyrazole synthesis?
Methodological Answer:
- Density Functional Theory (DFT):
- Molecular docking:
- Predicts interactions with biological targets (e.g., enzymes). The trifluoromethyl group’s hydrophobicity and steric bulk can be modeled to optimize binding .
- PubChem data (e.g., InChI keys) aids in comparing electronic properties with analogous compounds .
Q. What strategies resolve contradictions in biological activity data for pyrazole-propanoic acid derivatives across studies?
Methodological Answer:
- Experimental Replication:
- Meta-analysis:
- Mechanistic Studies:
- Use kinetic assays (e.g., enzyme inhibition kinetics) or RNA-seq to differentiate on-target vs. off-target effects.
Q. How do electronic and steric effects of nitro and trifluoromethyl groups influence the compound’s interaction with biological targets?
Methodological Answer:
- Electronic Effects:
- Steric Effects:
- Molecular dynamics simulations quantify steric clashes. For example, -CF₃ at the 3-position may reduce affinity for kinases with small binding pockets .
- Structure-Activity Relationship (SAR) Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
